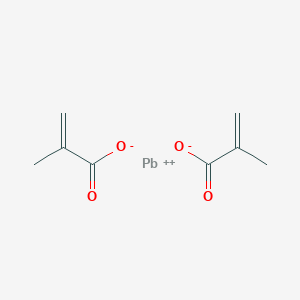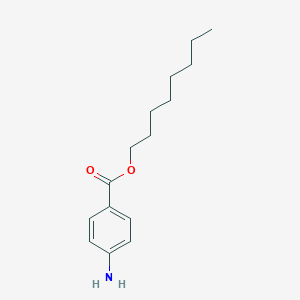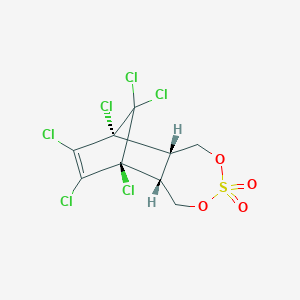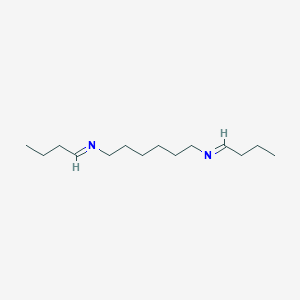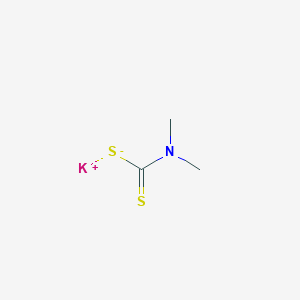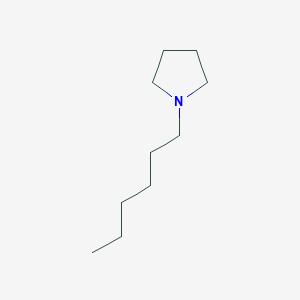
Tétrahydrate de bromure d'iridium(III)
Vue d'ensemble
Description
Iridium(III) bromide tetrahydrate (IrBr3·4H2O) is an inorganic compound composed of iridium, bromine, and water. It is a white, crystalline solid that is insoluble in most organic solvents and is used in the synthesis of various organic compounds. Iridium(III) bromide tetrahydrate is also used in catalytic processes, as a catalyst for the oxidation of organic compounds, and in the production of polymersization initiators.
Applications De Recherche Scientifique
Traitement de l'eau
La plupart des composés de bromure métallique, y compris le tétrahydrate de bromure d'iridium(III), sont solubles dans l'eau et peuvent être utilisés dans le traitement de l'eau . Ils peuvent aider à éliminer les contaminants et à améliorer la qualité de l'eau.
Analyse chimique
Le tétrahydrate de bromure d'iridium(III) peut être utilisé en analyse chimique . Sa grande solubilité dans l'eau en fait un composé adapté à diverses techniques analytiques.
Détection des ions bromure
L'ion bromure en solution aqueuse peut être détecté en ajoutant du disulfure de carbone (CS2) et du chlore . Cette propriété du tétrahydrate de bromure d'iridium(III) peut être utilisée dans diverses applications de recherche et industrielles.
Recherche et développement
Grâce à ses propriétés uniques, le tétrahydrate de bromure d'iridium(III) est utilisé dans diverses activités de recherche et développement . Il peut être utilisé pour étudier les propriétés de l'iridium et de ses composés.
Safety and Hazards
Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .
Relevant Papers Unfortunately, I could not find any specific papers related to Iridium(III) bromide tetrahydrate in the search results .
Mécanisme D'action
Target of Action
Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .
Mode of Action
The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .
Biochemical Pathways
For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .
Pharmacokinetics
It’s important to note that most metal bromide compounds, including iridium(iii) bromide tetrahydrate, are highly water-soluble , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of Iridium(III) bromide tetrahydrate is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .
Action Environment
The action of Iridium(III) bromide tetrahydrate is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .
Propriétés
IUPAC Name |
tribromoiridium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Br[Ir](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721553 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13464-83-0 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

